molecular formula C12H16ClN3 B2978476 3-methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine hydrochloride CAS No. 2380069-70-3

3-methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine hydrochloride

Cat. No.: B2978476
CAS No.: 2380069-70-3
M. Wt: 237.73
InChI Key: KFEDFRYETOBUEP-UHFFFAOYSA-N
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Description

3-methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine hydrochloride is a compound that belongs to the class of imidazole-containing heterocycles Imidazole is a five-membered ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further functionalized to introduce the pyridine group . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and specific reagents tailored for large-scale production is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different chemical and biological properties .

Scientific Research Applications

3-methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole and pyridine rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

3-methyl-2-(2-propan-2-ylimidazol-1-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-9(2)11-14-7-8-15(11)12-10(3)5-4-6-13-12;/h4-9H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEDFRYETOBUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C=CN=C2C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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